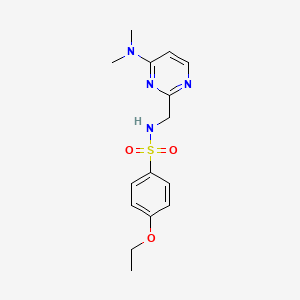

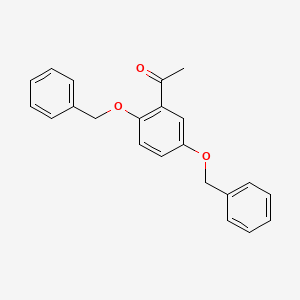

![molecular formula C14H17N3OS B2893319 N-[4-(tert-butyl)-1,3-thiazol-2-yl]-N'-phenylurea CAS No. 339017-65-1](/img/structure/B2893319.png)

N-[4-(tert-butyl)-1,3-thiazol-2-yl]-N'-phenylurea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[4-(tert-butyl)-1,3-thiazol-2-yl]-N'-phenylurea, commonly known as TBTU, is a widely used reagent in organic chemistry for peptide synthesis. It is a highly efficient coupling agent that facilitates the formation of peptide bonds between amino acids. TBTU has gained popularity due to its ease of use and high yields in peptide synthesis.

科学的研究の応用

Aggregation-induced Emission Enhancement

A novel class of compounds related to the structure of interest, specifically those containing tert-butyl and thiazol groups, has been synthesized and investigated for their photophysical properties. These compounds exhibit aggregation-induced emission enhancement (AIEE), a phenomenon where the emission intensity increases significantly upon aggregation. This property is particularly useful in developing fluorescent probes and materials for optoelectronic applications. The differences in aggregation and fluorescence enhancement between compounds with similar structures were attributed to the steric hindrance provided by the tert-butyl group, showcasing the influence of subtle structural modifications on the photophysical behavior of these molecules (Yan Qian et al., 2007).

Insecticidal Activity

Compounds featuring N-tert-butyl and thiazol moieties have been designed and synthesized with a focus on developing environmentally benign pest regulators. The insecticidal activities of these compounds were evaluated, revealing that they possess significant efficacy against certain pests. This research underscores the potential of such compounds in the development of novel pesticides that are less harmful to the environment compared to traditional chemicals (Huan Wang et al., 2011).

Excited-State Intramolecular Proton Transfer (ESIPT)

Studies on compounds containing tert-butyl and thiazol groups have provided insights into the excited-state intramolecular proton transfer (ESIPT) process. This process is crucial for understanding the photostability and emission properties of organic compounds, which are important for designing optical and electronic devices. The reversible ESIPT reaction facilitated by the structural features of these compounds allows for the tuning of emission properties, contributing to the advancement of white organic light-emitting diodes (WOLEDs) technology (Zhiyun Zhang et al., 2016).

特性

IUPAC Name |

1-(4-tert-butyl-1,3-thiazol-2-yl)-3-phenylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3OS/c1-14(2,3)11-9-19-13(16-11)17-12(18)15-10-7-5-4-6-8-10/h4-9H,1-3H3,(H2,15,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGTNSIGGMGZQOJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CSC(=N1)NC(=O)NC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(tert-butyl)-1,3-thiazol-2-yl]-N'-phenylurea | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(6-Benzyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetamide](/img/structure/B2893237.png)

![N-(4-isopropylbenzo[d]thiazol-2-yl)-1-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide](/img/structure/B2893240.png)

![1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 1-ethylpiperidine-2-carboxylate](/img/structure/B2893242.png)

![N-[2-(benzylcarbamoyl)phenyl]-5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2893246.png)

![1-(benzo[d][1,3]dioxol-5-yl)-3-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)urea](/img/structure/B2893250.png)

![cis-Hexahydro-1H-thieno[3,4-c]pyrrole](/img/structure/B2893253.png)

![Tert-butyl 2-amino-2-[3-(trifluoromethyl)phenyl]propanoate](/img/structure/B2893258.png)